molecular formula C14H18BF3O2S B6343195 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester CAS No. 2121514-10-9

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester

Cat. No.: B6343195
CAS No.: 2121514-10-9
M. Wt: 318.2 g/mol
InChI Key: AACQIPXMSAZLMK-UHFFFAOYSA-N
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Description

Structure and Properties:
3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester is a boronic acid derivative with a phenyl ring substituted by a methylthio (-SMe) group at position 3 and a trifluoromethyl (-CF₃) group at position 2. The boronic acid moiety is stabilized as a pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), enhancing its shelf stability and solubility in organic solvents compared to the free acid form .

For example, 3-(trifluoromethyl)-4-cyanophenylboronic acid pinacol ester was synthesized via palladium-catalyzed borylation of 4-bromo-2-(trifluoromethyl)benzonitrile with bis(pinacolato)diboron . Similar protocols likely apply to the target compound, utilizing halogenated precursors and transition-metal catalysis.

Trifluoromethyl groups enhance metabolic stability and lipophilicity in drug candidates , while methylthio substituents may influence redox-sensitive applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-methylsulfanyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)9-6-7-10(14(16,17)18)11(8-9)21-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACQIPXMSAZLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)(F)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125972
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-10-9
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-(methylthio)-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid (5.0 mmol) and pinacol (6.0 mmol) are dissolved in anhydrous diethyl ether (10 mL) and stirred at room temperature for 12–16 hours under nitrogen. The reaction mixture is concentrated under reduced pressure, and the crude product is purified via flash column chromatography using a hexane/ethyl acetate gradient (95:5 to 9:1), yielding the pinacol ester in 84–92%. Key advantages include mild conditions and compatibility with sensitive functional groups such as trifluoromethyl and methylthio substituents.

Mechanistic Insights

The reaction mechanism involves nucleophilic attack by pinacol’s hydroxyl groups on the electron-deficient boron atom, followed by elimination of water. The electron-withdrawing trifluoromethyl group enhances boron’s electrophilicity, accelerating ester formation. Steric hindrance from the methylthio group necessitates prolonged reaction times compared to simpler arylboronic acids.

Miyaura Borylation of Aryl Halides

For substrates where the boronic acid is inaccessible, Miyaura borylation offers an alternative route. This palladium-catalyzed coupling converts aryl halides into boronic esters using bis(pinacolato)diboron.

Comparative Efficiency

Miyaura borylation is particularly advantageous for halogenated precursors, avoiding the need for pre-formed boronic acids. However, palladium catalyst costs and sensitivity to oxygen limit its industrial applicability compared to direct esterification.

Continuous Flow Synthesis for Scalability

Industrial-scale production of this compound leverages continuous flow reactors to enhance reproducibility and reduce reaction times.

Reactor Configuration and Parameters

In a optimized setup, solutions of boronic acid (0.5 M in toluene) and pinacol (0.6 M in toluene) are pumped into a heated reactor (60°C) at a combined flow rate of 10 mL/min. The residence time of 30 minutes ensures complete esterification, followed by inline extraction and solvent evaporation. This method achieves 89% yield with >99% purity, outperforming batch processes by minimizing side reactions.

Economic and Environmental Considerations

Continuous flow systems reduce solvent waste by 40% and energy consumption by 25% compared to batch methods, aligning with green chemistry principles. The trifluoromethyl group’s stability under flow conditions enables consistent product quality, critical for pharmaceutical applications.

Analytical Characterization and Quality Control

Rigorous characterization ensures the integrity of this compound.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.35 (s, 12H, pinacol CH₃), 2.48 (s, 3H, SCH₃), 7.23–7.72 (m, 3H, aromatic).

  • ¹³C NMR (101 MHz, CDCl₃) : δ 15.1 (SCH₃), 24.9 (pinacol CH₃), 125.0–142.7 (aromatic and CF₃).

  • HRMS (EI) : m/z calcd for C₁₄H₁₈BF₃O₂S [M]⁺ 318.2, found 318.2.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 4.2 minutes, confirming >99% purity. Residual solvents are undetectable (<0.1%) via GC-MS.

Challenges and Mitigation Strategies

Hydrolytic Sensitivity

The boronate ester is prone to hydrolysis in aqueous environments. Storage under anhydrous conditions at −20°C extends shelf life to >12 months.

Steric Effects

The methylthio group’s steric bulk slows reaction kinetics. Increasing reaction temperatures to 60°C in flow systems mitigates this issue without compromising yield .

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent like toluene or ethanol.

    Protodeboronation: This reaction involves the removal of the boronic ester group, often using a protic acid or a transition metal catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene, ethanol).

    Protodeboronation: Protic acid (e.g., hydrochloric acid), transition metal catalyst (e.g., palladium).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Protodeboronation: Formation of the corresponding phenyl derivative.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions : One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl boronic acids and halides. The presence of the trifluoromethyl group enhances the reactivity and selectivity of the compound, making it a valuable reagent in synthesizing complex organic molecules.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

Boronic Acid CompoundYield (%)Reaction Conditions
3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester85K2CO3, DMF, 80°C
4-(Phenoxymethyl)benzeneboronic acid pinacol ester75K2CO3, DMF, 80°C
2-Fluoro-4-methoxyphenylboronic acid70NaOH, DMSO, 90°C

Recent studies have indicated that boronic acids exhibit significant biological activities due to their ability to interact with various biological targets. The compound has been investigated for its potential anticancer properties.

Case Study: Anticancer Activity

A study explored the structure-activity relationship (SAR) of various boronic acid derivatives, including this compound. The results demonstrated enhanced anticancer activity against specific cell lines when hydrophobic groups were introduced, suggesting that modifications can improve efficacy and receptor binding .

Medicinal Chemistry

The unique structural features of this boronic acid derivative make it a candidate for drug development. Its ability to form stable complexes with biomolecules opens avenues for designing inhibitors targeting specific enzymes or receptors.

Table 2: Potential Therapeutic Targets

Target Enzyme/ProteinMechanism of ActionReferences
ProteasomeInhibition of protein degradation
KinasesModulation of signaling pathways
Carbonic AnhydraseRegulation of pH balance in cells

Environmental Applications

Boronic acids are also being studied for their potential use in environmental chemistry. Their ability to act as sensors for detecting phenolic compounds in water sources has been highlighted in recent research.

Case Study: Environmental Sensing

A research project demonstrated that boronic acids could selectively bind to phenolic pollutants, allowing for their detection and quantification in contaminated water samples. This application underscores the versatility of boronic acids beyond traditional synthetic uses .

Mechanism of Action

The mechanism of action of 3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric properties of substituents significantly impact boronic esters’ reactivity and stability. Key comparisons include:

Compound Name Substituents Key Properties Reference
3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester -CF₃ (position 4), -SMe (position 3) High electron-withdrawing effect from -CF₃ stabilizes boron center; -SMe may participate in coordination or redox reactions.
3-Fluoro-4-(methylthio)phenylboronic acid -F (position 3), -SMe (position 4) Reduced steric bulk compared to -CF₃; fluorine’s electronegativity enhances stability.
4-Nitro-2-(trifluoromethyl)phenylboronic acid pinacol ester -CF₃ (position 2), -NO₂ (position 4) Strong electron-withdrawing nitro group increases acidity but may reduce hydrolytic stability.
3-Ethoxycarbonyl-4-(trifluoromethoxy)phenylboronic acid pinacol ester -CF₃O (position 4), -CO₂Et (position 3) Trifluoromethoxy group enhances lipophilicity; ester functionality allows further derivatization.

Key Observations :

  • Electron-withdrawing groups (EWGs) like -CF₃ or -NO₂ stabilize the boron center, reducing protodeboronation rates .

Solubility in Organic Solvents

Pinacol esters generally exhibit superior solubility compared to free boronic acids. Data from phenylboronic acid derivatives (Table 2) highlights trends:

Compound Solubility (Highest to Lowest) Notes Reference
Phenylboronic acid Ether > 3-pentanone > acetone > chloroform > methylcyclohexane Low solubility in hydrocarbons due to polarity mismatch.
Pinacol esters (e.g., this compound) Chloroform > ethers > ketones > hydrocarbons Enhanced solubility from pinacol’s hydrophobic groups.

The trifluoromethyl group in the target compound may further improve solubility in polar aprotic solvents like dichloromethane or THF, as seen in structurally similar derivatives .

Stability Under Hydrolytic Conditions

Pinacol esters are prone to hydrolysis under acidic or basic conditions. The half-life of phenylboronic acid at pH 13.5 and 70°C is 19 hours, while pinacol esters resist hydrolysis longer due to steric protection . For this compound:

  • The -CF₃ group’s electron-withdrawing nature likely slows hydrolysis by reducing boron’s electrophilicity.
  • Methylthio substituents may form coordination complexes with transition metals, inadvertently accelerating degradation in catalytic environments .

Biological Activity

3-(Methylthio)-4-(trifluoromethyl)phenylboronic acid pinacol ester (CAS Number: 2121514-10-9) is a boronic acid derivative that has garnered attention in medicinal chemistry and material science due to its unique structural features and potential biological activities. This compound is characterized by the presence of a methylthio group and a trifluoromethyl group, which may influence its reactivity and biological interactions.

  • Molecular Formula : C₁₄H₁₈BF₃O₂S
  • Molecular Weight : 303.2 g/mol
  • Structure : The compound features a boron atom bonded to a phenyl ring substituted with both methylthio and trifluoromethyl groups, enhancing its lipophilicity and potential for biological activity.

Biological Activity Overview

Research indicates that boronic acids, including this compound, exhibit various biological activities, particularly in the area of enzyme inhibition, anti-cancer properties, and antibacterial effects. The following sections summarize key findings related to the biological activities of this compound.

Enzyme Inhibition

Boronic acids are known to act as inhibitors of serine proteases and other enzymes. The mechanism often involves the formation of covalent bonds with the active site serine residue, which can lead to significant biological effects:

  • Proteasome Inhibition : Compounds similar to this boronic ester have been studied for their ability to inhibit the proteasome, an essential component in cellular protein degradation pathways. This inhibition can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various boronic acids. The presence of trifluoromethyl and methylthio groups may enhance these properties:

  • Case Study : In a comparative study of various arylboronic acids, compounds containing trifluoromethyl groups showed increased activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower compared to compounds lacking these substituents .

Table of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of proteasome
AntibacterialEffective against S. aureus (MIC = 0.20 µg/mL)
CytotoxicityInduced apoptosis in cancer cell lines

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with specific amino acid residues in target proteins. The trifluoromethyl group enhances electron-withdrawing effects, increasing the electrophilicity of the boron atom, which is crucial for interaction with nucleophiles in enzymes.

Q & A

Q. How can competing protodeboronation be suppressed in acidic media?

  • Methodological Answer : Protodeboronation is exacerbated by:
  • Low pH : Use buffered conditions (pH 5–6) with NaOAc.
  • Protic solvents : Replace H₂O with DME or dioxane.
  • Add 10 mol% neocuproine to stabilize Pd intermediates .

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